(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate
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Overview
Description
(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate is a synthetic organic compound that belongs to the class of estrogens It is characterized by the presence of a methoxybenzylidene group at the 16th position and acetate groups at the 3rd and 17th positions of the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methoxybenzylidene Formation: Reaction of the hydroxylated steroid with 4-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene derivative.
Acetylation: Acetylation of the hydroxyl groups at the 3rd and 17th positions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxybenzylidene group to a methoxybenzyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential use in hormone replacement therapy and as a treatment for estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of (16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to hormone signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the methoxybenzylidene and acetate groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group at the 17th position.
Diethylstilbestrol: A synthetic non-steroidal estrogen with a different structural framework but similar biological activity.
Uniqueness
(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate is unique due to the presence of the methoxybenzylidene group, which may confer distinct biological properties and receptor binding affinities compared to other estrogens. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H34O5 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(16E)-3-acetyloxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H34O5/c1-18(31)34-24-10-12-25-21(16-24)7-11-27-26(25)13-14-30(3)28(27)17-22(29(30)35-19(2)32)15-20-5-8-23(33-4)9-6-20/h5-6,8-10,12,15-16,26-29H,7,11,13-14,17H2,1-4H3/b22-15+ |
InChI Key |
XTWNDBCQIVBUMG-PXLXIMEGSA-N |
Isomeric SMILES |
CC(=O)OC1/C(=C/C2=CC=C(C=C2)OC)/CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1C(=CC2=CC=C(C=C2)OC)CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |
Origin of Product |
United States |
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